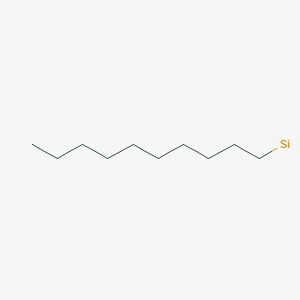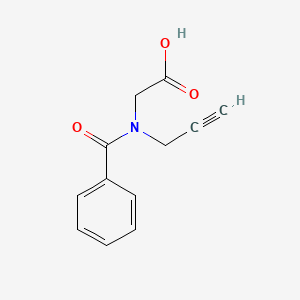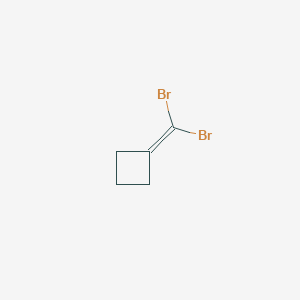
(E)-(3-nitrophenyl)-pyrrolidin-1-yl-diazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-(3-nitrophenyl)-pyrrolidin-1-yl-diazene is an organic compound characterized by the presence of a nitrophenyl group attached to a pyrrolidinyl diazene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(3-nitrophenyl)-pyrrolidin-1-yl-diazene typically involves the reaction of 3-nitroaniline with pyrrolidine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, and a catalyst, such as palladium on carbon (Pd/C). The reaction mixture is heated to a temperature of around 80-100°C and stirred for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and increase the yield of the product. The use of advanced purification techniques, such as column chromatography and recrystallization, ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(E)-(3-nitrophenyl)-pyrrolidin-1-yl-diazene undergoes several types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The diazene moiety can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst, and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include halides, amines, and thiols.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted diazene derivatives.
Scientific Research Applications
(E)-(3-nitrophenyl)-pyrrolidin-1-yl-diazene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (E)-(3-nitrophenyl)-pyrrolidin-1-yl-diazene involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and proteins, leading to the inhibition or activation of specific biochemical pathways. The pyrrolidinyl diazene moiety can also interact with nucleic acids, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(((3-nitrophenyl)imino)methyl)naphthalen-2-ol
- 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea
- 2-phenylethanol
- p-hydroxyphenylethanol
- 4-hydroxybenzaldehyde
Uniqueness
(E)-(3-nitrophenyl)-pyrrolidin-1-yl-diazene is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both the nitrophenyl and pyrrolidinyl diazene moieties allows for a wide range of chemical reactions and interactions with biological targets, making it a versatile compound for various applications.
Properties
| 80022-10-2 | |
Molecular Formula |
C10H12N4O2 |
Molecular Weight |
220.23 g/mol |
IUPAC Name |
(3-nitrophenyl)-pyrrolidin-1-yldiazene |
InChI |
InChI=1S/C10H12N4O2/c15-14(16)10-5-3-4-9(8-10)11-12-13-6-1-2-7-13/h3-5,8H,1-2,6-7H2 |
InChI Key |
HMZCKAUTEOSCGB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)N=NC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[4-(Benzyloxy)phenoxy]methyl}-2H-1,2,3-triazole](/img/structure/B14422062.png)

![3-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-5-nitro-2-oxidobenzenesulfonate;chromium(3+);3-(2-ethylhexoxy)propan-1-amine;hydron](/img/structure/B14422081.png)

![2-[(Dodecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane](/img/structure/B14422113.png)
![1-{[(2,2-Dimethylpropoxy)ethynyl]oxy}-2,2-dimethylpropane](/img/structure/B14422119.png)

